molecular formula C25H27N3O3 B2391403 N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921578-53-2

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Numéro de catalogue: B2391403
Numéro CAS: 921578-53-2
Poids moléculaire: 417.509
Clé InChI: LJLQZASDHKCPSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound of interest in medicinal chemistry and pharmaceutical research. It features a complex molecular architecture that combines quinoline and acetamide groups, a structural motif found in compounds studied for various biological activities . The quinoline scaffold is a privileged structure in drug discovery, often associated with interactions with enzymes and receptors . The specific presence of the (3-methylpiperidin-1-yl) group attached to the quinoline core suggests potential for targeted interaction with biological systems, as piperidine derivatives are common in active pharmaceutical ingredients . This compound is representative of a class of molecules accessible through advanced synthetic methodologies, such as palladium-catalyzed coupling reactions, which are employed to construct complex heterocyclic systems efficiently . As a reference standard or chemical intermediate, it holds value for researchers exploring new therapeutic agents, particularly in areas like kinase inhibition or receptor modulation. The structure-activity relationships (SAR) of analogous compounds can provide valuable insights for lead optimization processes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-(4-acetylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-5-4-14-28(15-17)23-13-10-20-6-3-7-22(25(20)27-23)31-16-24(30)26-21-11-8-19(9-12-21)18(2)29/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQZASDHKCPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the molecular formula C25H27N3O3C_{25}H_{27}N_{3}O_{3} and a molecular weight of 417.509 g/mol, is a compound of interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the following key features:

  • Acetylphenyl Group : Provides hydrophobic interactions which may influence binding to biological targets.
  • Quinoline Derivative : Known for its diverse biological activities, including antimicrobial and antitumor effects.
  • Piperidine Moiety : Implicated in modulating neurotransmitter systems.

Research indicates that N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may exert its biological effects through several mechanisms:

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing signaling pathways related to neurotransmission and vascular regulation .
  • Inotropic Effects : Similar compounds have shown direct inotropic effects on cardiac tissues, suggesting potential cardiovascular applications .
  • Antimicrobial Activity : Quinoline derivatives are often evaluated for their antibacterial and antifungal properties, which may extend to this compound due to structural similarities .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activity:

Assay Type Effect Observed Reference
Cardiac ContractilityIncreased contractility in isolated rat hearts
Antimicrobial ActivityInhibition of bacterial growth
GPCR ActivationModulation of intracellular signaling pathways

In Vivo Studies

In vivo studies have also provided insights into the compound's pharmacological effects:

  • Cardiovascular Effects : Administration in anesthetized models showed significant inotropic and vasodilatory effects, indicating potential applications in heart failure management .
  • Neuropharmacological Effects : The piperidine component suggests possible interactions with neurotransmitter systems, warranting further exploration in neurological contexts.

Case Studies

Several case studies highlight the compound's potential:

  • Study on Cardiac Function : A study involving isolated perfused rat hearts demonstrated that the compound significantly increased contractility compared to control groups, suggesting a role as a positive inotropic agent .
  • Neurotransmitter Modulation : Research indicated that similar compounds with piperidine structures could modulate dopamine receptors, hinting at the potential for treating neurological disorders .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that quinoline derivatives, including N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, may exhibit anticancer properties. Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as kinases. Studies suggest that this compound could act as a competitive inhibitor at active sites or through allosteric modulation, leading to decreased activity of target proteins involved in tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Quinoline derivatives have been studied for their ability to modulate inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling. This mechanism is crucial in reducing the production of inflammatory cytokines, making it a candidate for developing anti-inflammatory agents .

Antimicrobial Properties

Given the historical context of quinoline derivatives in antimicrobial research, N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may also possess antimicrobial activity. Its structural characteristics allow it to interact with microbial targets, which could lead to the development of novel antibiotics or antifungal agents .

Case Study 1: Anticancer Research

In a study examining the effects of quinoline derivatives on cancer cell lines, researchers found that compounds structurally similar to N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide exhibited significant cytotoxicity against various cancer types. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity toward cancer cells .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of quinoline-based compounds. The findings indicated that these compounds could significantly reduce inflammatory markers in vitro and in vivo models. This suggests that N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yloxy)acetamide) may also contribute to similar therapeutic effects .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide and acetylphenyl groups undergo hydrolysis under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis :
    The acetamide moiety hydrolyzes to form 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetic acid and 4-aminophenyl ketone derivatives. Reaction conditions include HCl (6M) at 80–100°C for 6–12 hours .

    Acetamide+H2OHClCarboxylic Acid+Aniline Derivative\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Carboxylic Acid}+\text{Aniline Derivative}
  • Base-Mediated Hydrolysis :
    Under NaOH (2M, reflux), the acetylphenyl group undergoes saponification, yielding a sodium carboxylate intermediate .

Table 1: Hydrolysis Reaction Conditions and Products

Reaction TypeConditionsProductsYield (%)
Acidic6M HCl, 80°C, 8h2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetic acid72
Basic2M NaOH, reflux, 6hSodium 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 65

Nucleophilic Substitution at the Quinoline Core

The quinoline ring participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:

  • Nitration :
    Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 5- or 7-position of the quinoline ring .

  • Buchwald-Hartwig Amination :
    Palladium catalysis enables coupling with aryl amines at the 8-position, though steric hindrance from the piperidinyl group reduces efficiency .

Table 2: Substitution Reactions at the Quinoline Ring

ReactionReagents/ConditionsPosition ModifiedOutcome
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C, 2hC5/C7Nitroquinoline derivative
AminationPd(OAc)₂, Xantphos, KOtBu, 100°C, 12hC8Arylaminated product (low yield)

Redox Reactions

  • Reduction of Acetamide to Amine :
    LiAlH₄ in THF reduces the acetamide to a primary amine, forming N-(4-(1-hydroxyethyl)phenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethylamine .

    RCONH2LiAlH4RCH2NH2\text{RCONH}_2\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{NH}_2
  • Oxidation of Piperidine Moiety :
    MnO₂ oxidizes the 3-methylpiperidin-1-yl group to a pyridine derivative under anhydrous conditions .

O→N Smiles Rearrangement

The ether-oxygen linkage undergoes intramolecular rearrangement under basic conditions:

  • Mechanism :
    Deprotonation at the acetylphenyl group triggers nucleophilic attack by the quinoline nitrogen, forming a tetrahedral intermediate that collapses into an amide .

  • Conditions :
    Cs₂CO₃ (2.4 eq.), DMF, 120°C, 24h .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces cleavage of the C–O bond in the ether linkage, producing quinolin-8-ol and acetylphenyl acetamide fragments .

Complexation with Metal Ions

The quinoline nitrogen and acetamide oxygen coordinate with transition metals:

  • Cu(II) Complexation :
    Forms a 1:1 complex in ethanol, confirmed by UV-Vis (λₘₐₓ = 430 nm) and ESI-MS .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • N-(4-bromophenyl)-2-(2-thienyl)acetamide: Features a bromophenyl group and thienyl substituent.
  • 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide: Shares the 4-acetylphenoxy group but replaces the quinoline with an o-tolyl group, reducing aromatic conjugation and steric bulk. This simplification may lower molecular weight (283.32 g/mol vs. ~463.5 g/mol for the target compound) and alter solubility .
  • DCVJ-Halo and Orange-Halo2: Fluorogenic probes with pyrido[3,2,1-ij]quinoline cores and acetamide linkers.

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight (~463.5 g/mol) exceeds simpler derivatives like N-(4-bromophenyl)-2-(2-thienyl)acetamide (~310.2 g/mol), primarily due to the quinoline-piperidine group .
  • Hydrogen Bonding: The acetamide bridge and quinoline oxygen provide hydrogen-bond acceptors, similar to N-(substituted phenyl)-2-chloroacetamides, which utilize such interactions for crystal packing .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (often 60–120°C), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., palladium for coupling reactions). Multi-step protocols, such as nucleophilic substitution or amide bond formation, are common. Purity is monitored via HPLC, and intermediates are validated using NMR (1H/13C) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy to verify substituent positions and stereochemistry.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    Cross-referencing with databases like PubChem or ChEBI ensures alignment with known structural data .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based methods.
  • Cellular viability assays (MTT or ATP luminescence) in disease-relevant cell lines.
  • Binding affinity studies (SPR or ITC) to quantify interactions with putative targets like GPCRs or ion channels .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking simulations (AutoDock, Schrödinger) to predict binding modes to biological targets.
  • QSAR modeling to correlate structural features (e.g., piperidinyl substituents) with activity.
  • Quantum mechanical calculations (DFT) to evaluate electronic properties influencing reactivity or stability.
    Experimental validation via iterative synthesis and testing refines computational predictions .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate target engagement using orthogonal methods (e.g., CRISPR knockdowns or chemical probes).
  • Replicate studies in multiple cell lines or ex vivo models to assess context-dependent effects.
    Discrepancies may arise from impurities (>95% purity required) or off-target interactions .

Q. How can reaction pathways be optimized to minimize byproducts during scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent ratio, catalyst loading).
  • In-line analytics (ReactIR, PAT tools) for real-time monitoring of intermediate formation.
  • Membrane separation technologies or chromatography for purification of complex mixtures.
    Process intensification methods (e.g., flow chemistry) improve reproducibility at larger scales .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction to map hydrogen bonding (e.g., N–H···O) and π-π stacking.
  • Thermogravimetric analysis (TGA) and DSC to assess thermal stability and polymorph transitions.
  • Hirshfeld surface analysis to quantify non-covalent interactions influencing crystal packing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.